[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester is a complex organic compound. It is an intermediate in the synthesis of Pseudo Acarbose, a homolog of Acarbose, which is used in the treatment of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester involves multiple steps. The starting materials typically include various acetylated sugars and cyclohexene derivatives. The reaction conditions often require the use of solvents such as chloroform, dichloromethane (DCM), and methanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the final product. The production process involves strict control of reaction conditions and purification steps to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic routes .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its role as an intermediate in the synthesis of Pseudo Acarbose makes it particularly relevant for diabetes research .
Medicine
In medicine, [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester is used in the development of antidiabetic drugs. Its ability to inhibit certain enzymes involved in carbohydrate metabolism makes it a valuable therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals. Its synthesis and purification are critical steps in ensuring the quality and efficacy of the final products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, it helps regulate blood sugar levels. The molecular targets include alpha-glucosidase and other related enzymes .
Comparison with Similar Compounds
Similar Compounds
Acarbose: A similar compound used in the treatment of diabetes.
Miglitol: Another antidiabetic drug with a similar mechanism of action.
Voglibose: A compound used to manage postprandial blood glucose levels.
Uniqueness
What sets [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester apart is its unique structure, which allows for specific interactions with target enzymes. This specificity enhances its efficacy and reduces potential side effects compared to other similar compounds .
Properties
CAS No. |
80943-42-6 |
---|---|
Molecular Formula |
C26H37NO14 |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
[(3S,4S,5S,6R)-4,5,6-triacetyloxy-3-[[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl]amino]cyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C26H37NO14/c1-11-20(23(39-15(5)31)25(41-17(7)33)26(34-8)36-11)27-19-9-18(10-35-12(2)28)21(37-13(3)29)24(40-16(6)32)22(19)38-14(4)30/h9,11,19-27H,10H2,1-8H3/t11-,19+,20-,21-,22+,23+,24+,25-,26+/m1/s1 |
InChI Key |
ULVLSYOHFCNABW-JEQKWBDBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)N[C@H]2C=C([C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)NC2C=C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.